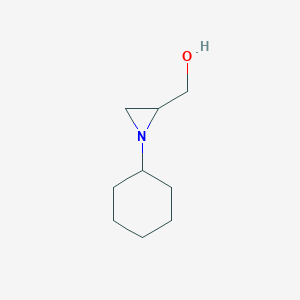![molecular formula C27H52N4O8Si2 B15195189 Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]- CAS No. 68845-12-5](/img/structure/B15195189.png)
Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triethoxysilylpropylureido)toluene: is an organosilicon compound that features both silane and urea functionalities. This compound is known for its ability to form strong bonds with various substrates, making it useful in a range of applications, particularly in materials science and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylpropylureido)toluene typically involves the reaction of triethoxysilylpropyl isocyanate with toluene diisocyanate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, and the temperature is maintained at around 60°C to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of bis(triethoxysilylpropylureido)toluene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts such as tin compounds can further enhance the reaction efficiency and reduce the production time.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis(triethoxysilylpropylureido)toluene undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial for its application in surface modification.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized derivatives of bis(triethoxysilylpropylureido)toluene.
Scientific Research Applications
Chemistry: Bis(triethoxysilylpropylureido)toluene is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with improved mechanical properties.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and reduce protein adsorption.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their stability and bioavailability.
Industry: In the industrial sector, bis(triethoxysilylpropylureido)toluene is used in the production of coatings, adhesives, and sealants to improve their durability and performance.
Mechanism of Action
The primary mechanism by which bis(triethoxysilylpropylureido)toluene exerts its effects is through the formation of strong covalent bonds with substrates. The silane groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with surfaces. The urea group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Bis(triethoxysilylpropyl)tetrasulfide: Known for its use in rubber compounding to improve mechanical properties.
Bis(triethoxysilylpropyl)disulfide: Used as a coupling agent in various polymer applications.
Uniqueness: Bis(triethoxysilylpropylureido)toluene is unique due to the presence of both silane and urea functionalities, which provide it with a dual capability of forming strong covalent bonds and participating in nucleophilic substitution reactions. This dual functionality makes it highly versatile and suitable for a wide range of applications in materials science, biology, and industry.
Properties
CAS No. |
68845-12-5 |
|---|---|
Molecular Formula |
C27H52N4O8Si2 |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
1-[2-methyl-6-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C27H52N4O8Si2/c1-8-34-40(35-9-2,36-10-3)21-15-19-28-26(32)30-24-18-14-17-23(7)25(24)31-27(33)29-20-16-22-41(37-11-4,38-12-5)39-13-6/h14,17-18H,8-13,15-16,19-22H2,1-7H3,(H2,28,30,32)(H2,29,31,33) |
InChI Key |
JJSXKJIZVCWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


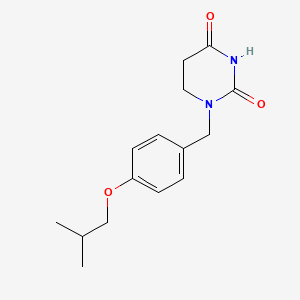

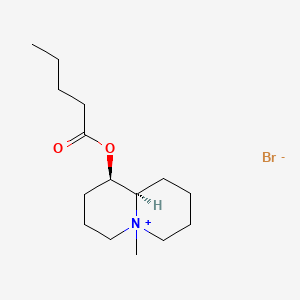
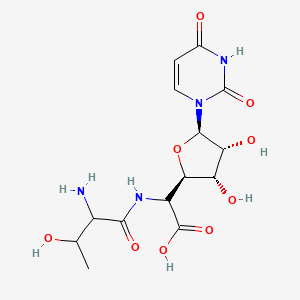
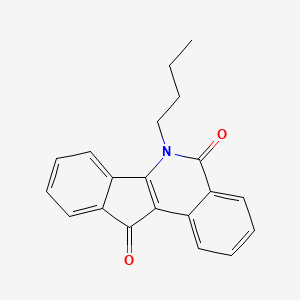
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
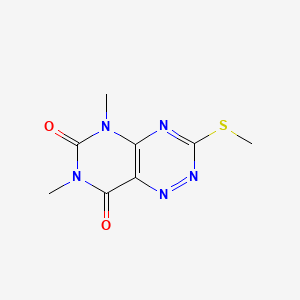
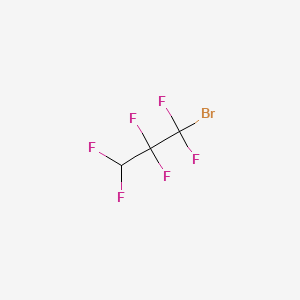


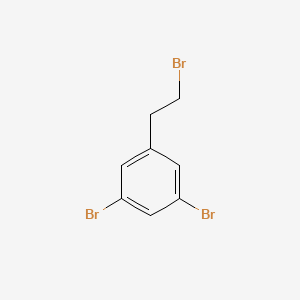
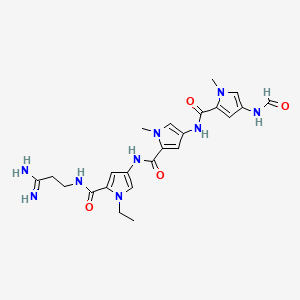
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
